molecular formula C17H16FNO3 B13368016 3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide

3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide

Cat. No.: B13368016
M. Wt: 301.31 g/mol
InChI Key: GWPRAQZQOPEKRO-JXMROGBWSA-N
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Description

3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide is an organic compound with a complex molecular structure It is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde: This intermediate is prepared by reacting 4-fluorobenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate.

    Conversion to this compound: The aldehyde intermediate is then subjected to a condensation reaction with acrylamide in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid.

    Reduction: Formation of 3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}propionamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain enzymes or receptors, while the acrylamide moiety can participate in covalent bonding with nucleophilic sites on proteins. This dual interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
  • 4-[(4-Fluorobenzyl)oxy]phenylboronic acid
  • 3-[(2-Fluorobenzyl)oxy]phenylboronic acid

Uniqueness

3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide is unique due to its combination of a fluorobenzyl group, a methoxyphenyl group, and an acrylamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16FNO3

Molecular Weight

301.31 g/mol

IUPAC Name

(E)-3-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C17H16FNO3/c1-21-15-4-2-3-13(7-10-16(19)20)17(15)22-11-12-5-8-14(18)9-6-12/h2-10H,11H2,1H3,(H2,19,20)/b10-7+

InChI Key

GWPRAQZQOPEKRO-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)/C=C/C(=O)N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)C=CC(=O)N

Origin of Product

United States

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